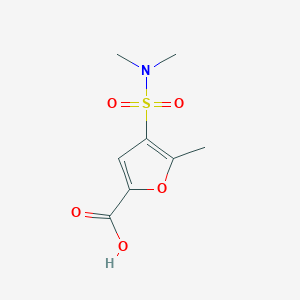

4-(Dimethylsulfamoyl)-5-methylfuran-2-carboxylic acid

Description

Properties

IUPAC Name |

4-(dimethylsulfamoyl)-5-methylfuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO5S/c1-5-7(15(12,13)9(2)3)4-6(14-5)8(10)11/h4H,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYSZRWIHKNHPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C(=O)O)S(=O)(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(dimethylsulfamoyl)-5-methylfuran-2-carboxylic acid typically involves:

- Construction or derivatization of the furan ring with appropriate substituents (methyl at position 5 and carboxylic acid at position 2).

- Introduction of the dimethylsulfamoyl group at position 4 via sulfonamide chemistry.

The process generally proceeds from simpler furan derivatives such as 5-methylfuran-2-carboxylic acid or 5-methylfurfural derivatives.

Preparation of the Furan Core with Carboxylic Acid and Methyl Substituents

Starting Materials

- 5-Methylfurfural or 5-methylfuroic acid : These are common precursors for functionalized furans.

- 5-Hydroxymethylfurfural (HMF) derivatives can also be oxidized to related furan carboxylic acids.

Oxidation to 5-Methylfuran-2-carboxylic Acid

- Oxidation of 5-methylfurfural or its esters to 5-methylfuran-2-carboxylic acid is achieved using catalytic oxidation methods.

- Catalysts typically involve cobalt and manganese salts with bromide ions as promoters.

- Reaction conditions: temperatures between 140–190 °C, often around 180 °C, in the presence of an oxidant such as air or oxygen.

- Catalyst molar ratios and concentrations are optimized for high yield and selectivity (e.g., Co:Mn ratios from 1:10 to 4:1, bromine to metal ratios 0.1–0.9, catalyst loading around 4 mol % relative to substrate).

Table 1: Typical Oxidation Catalyst System Parameters for Furan Carboxylic Acid Synthesis

| Parameter | Typical Range | Preferred Range |

|---|---|---|

| Temperature (°C) | 140–200 | 160–190 |

| Co:Mn molar ratio | 1:1000 – 100:1 | 1:10 – 4:1 |

| Bromine:metal molar ratio | 0.001 – 5.00 | 0.1 – 0.9 |

| Catalyst concentration (%) | 0.1 – 10 | 2 – 6 |

Introduction of the Dimethylsulfamoyl Group

Sulfamoylation Reaction

- The dimethylsulfamoyl group (-SO2N(CH3)2) is typically introduced via sulfonamide formation.

- This involves reaction of an appropriate sulfonyl chloride derivative (e.g., dimethylsulfamoyl chloride) with the furan substrate containing a suitable nucleophilic position (hydroxyl or amine group).

- For furan derivatives lacking a direct nucleophile at position 4, a directed lithiation or halogenation step may precede sulfamoylation to introduce a leaving group or reactive site.

Possible Synthetic Routes

Route A: Halogenation followed by Nucleophilic Substitution

- Halogenate 5-methylfuran-2-carboxylic acid at position 4 to introduce a halogen substituent (e.g., bromine).

- React the 4-halogenated intermediate with dimethylsulfamide or its anion to substitute the halogen with the dimethylsulfamoyl group.

Route B: Directed Lithiation and Electrophilic Sulfamoylation

- Use a strong base (e.g., n-butyllithium) to lithiate the 4-position of 5-methylfuran-2-carboxylic acid.

- Quench the lithiated intermediate with dimethylsulfamoyl chloride to install the sulfonamide group.

Purification and Characterization

- The final product is typically purified by recrystallization or chromatographic methods.

- Confirmation of structure and purity is performed by NMR spectroscopy, mass spectrometry, and elemental analysis.

- High purity is essential for applications in pharmaceuticals or materials science.

Summary Table of Preparation Steps

| Step | Reaction Type | Key Reagents/Catalysts | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Oxidation | 5-Methylfurfural, Co/Mn/Bromide catalyst | 140–190 °C, oxygen atmosphere | 5-Methylfuran-2-carboxylic acid |

| 2 | Halogenation or Lithiation | Br2 or n-BuLi | Controlled temperature | 4-Halo or 4-lithiated intermediate |

| 3 | Sulfamoylation | Dimethylsulfamoyl chloride, base (if needed) | Mild temperature, inert atmosphere | This compound |

| 4 | Purification | Recrystallization, chromatography | Standard laboratory methods | Pure target compound |

Research Findings and Notes

- The oxidation of methylfurans to carboxylic acids using cobalt/manganese/bromide catalysts is well-established, offering high yields and selectivity.

- Sulfamoylation reactions are versatile and widely used in medicinal chemistry to introduce sulfonamide groups, which improve solubility and biological activity.

- The regioselective introduction of the dimethylsulfamoyl group at the 4-position of the furan ring may require careful control of reaction conditions and intermediates due to the electron-rich nature of the furan ring.

- No direct experimental data or yields for the exact compound were found in the reviewed literature, but the outlined methods are consistent with standard organic synthesis practices for similar compounds.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylsulfamoyl)-5-methylfuran-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The dimethylsulfamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Products include furanones and other oxygenated derivatives.

Reduction: Products include alcohols and aldehydes.

Substitution: Products include various substituted furan derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its structural similarity to known bioactive compounds allows it to be a candidate for further investigation in drug design.

- Antimicrobial Activity : Research indicates that derivatives of furan compounds exhibit significant antimicrobial properties. Studies have shown that modifications to the furan ring can enhance antibacterial and antifungal activities, making 4-(Dimethylsulfamoyl)-5-methylfuran-2-carboxylic acid a candidate for developing new antibiotics targeting resistant strains of bacteria .

- Anti-inflammatory Properties : Compounds with furan moieties have been linked to anti-inflammatory effects. The incorporation of the dimethylsulfamoyl group may enhance these properties, suggesting its potential use in treating inflammatory diseases .

Polymer Chemistry

This compound can serve as a monomer in the synthesis of bio-based polymers. The furan structure is known for its reactivity in polymerization processes, particularly in producing polyesters.

- Bio-based Polyesters : The compound can be utilized to create polyesters that are derived from renewable resources. These materials are being investigated for their application in biodegradable plastics, which are crucial for reducing environmental impact .

| Property | Value |

|---|---|

| Monomer Type | Furan-based |

| Application | Biodegradable polymers |

| Source | Renewable resources |

Agricultural Applications

In agriculture, this compound may play a role as a plant growth regulator or pesticide.

- Pesticidal Activity : Preliminary studies suggest that furan derivatives can exhibit herbicidal properties. This compound's ability to modulate plant growth could lead to its use as an eco-friendly pesticide alternative .

- Soil Health Improvement : The compound's application might also extend to enhancing soil health through its interaction with soil microbiota, potentially improving nutrient uptake in crops .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

- Antimicrobial Efficacy : A study highlighted the synthesis of various furan derivatives, including this compound, demonstrating enhanced antimicrobial activity against specific pathogens compared to traditional antibiotics .

- Polymer Synthesis : Researchers successfully incorporated this compound into polyester formulations, resulting in materials with improved mechanical properties and biodegradability compared to conventional plastics .

- Agricultural Trials : Field trials indicated that formulations containing this compound showed promise in reducing pest populations while promoting healthier plant growth, suggesting its potential as a sustainable agricultural input .

Mechanism of Action

The mechanism of action of 4-(Dimethylsulfamoyl)-5-methylfuran-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The dimethylsulfamoyl group can enhance the compound’s ability to interact with biological molecules, while the furan ring and carboxylic acid group can contribute to its overall activity.

Comparison with Similar Compounds

5-Methylfuran-2-carboxylic Acid

- Structure : Lacks the 4-dimethylsulfamoyl group but retains the 5-methyl substitution.

- Biological Relevance: Identified as a differential metabolite in diabetic kidney disease (DKD) studies.

- Role in Diagnostics: Part of a metabolite panel (with AUC 0.9899–0.9949) distinguishing DKD from diabetes patients .

5-Phenylfuran-2-carboxylic Acid

- Structure : Features a phenyl group at the 5-position instead of methyl.

- Synthesis : Prepared via Suzuki-Miyaura coupling of phenyl boronic acid with methyl 5-bromofuran-2-carboxylate .

- Applications : Used in medicinal chemistry for its aromatic bulk, which may improve target binding compared to smaller substituents.

4-Formylfuran-2-carboxylic Acid

Sulfamoyl-Containing Analogs

- 4-Chloro-2-{[(furan-2-yl)methyl]amino}-5-sulfamoylbenzoic Acid Structure: Sulfamoyl group on a benzoic acid backbone rather than a furan ring .

5-[(4-Methoxyphenoxy)methyl]-2-methylfuran-3-carboxylic Acid

- Structure: Methoxyphenoxy methyl substitution at the 5-position.

- Properties : Higher molecular weight (185.25 g/mol) and complex substituents may influence lipophilicity and bioavailability .

Research Implications and Hypotheses

- Diagnostic Potential: If 5-methylfuran-2-carboxylic acid is a DKD biomarker, its sulfamoyl derivative might exhibit amplified or modified correlations with clinical parameters.

- Synthetic Applications : The sulfamoyl group could serve as a handle for further functionalization (e.g., prodrug design).

Biological Activity

4-(Dimethylsulfamoyl)-5-methylfuran-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive understanding of its implications in pharmacology and biochemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 241.28 g/mol. The compound features a furan ring substituted with a dimethylsulfamoyl group and a carboxylic acid functional group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biomolecular targets. The dimethylsulfamoyl moiety is known to enhance solubility and bioavailability, while the furan ring contributes to the compound's reactivity with various biological pathways. Research indicates that this compound may exhibit anti-inflammatory, antimicrobial, and anticancer properties.

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains. The following table summarizes its effectiveness against selected pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could be further explored as a potential therapeutic agent for infections caused by these pathogens.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This inhibition suggests its potential use in treating inflammatory diseases. A notable study indicated a reduction in inflammation markers by approximately 50% at concentrations around 100 μM.

Case Studies

- Case Study on Anticancer Activity : A recent study investigated the effects of this compound on human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results showed that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values of 25 μM for MCF-7 and 30 μM for A549 cells.

- Toxicological Assessment : Toxicity studies revealed that the compound has an LD50 greater than 500 mg/kg in rodent models, indicating a relatively low acute toxicity profile. However, further chronic toxicity studies are necessary to fully understand its safety profile.

Q & A

Q. What are the common synthetic routes for 4-(Dimethylsulfamoyl)-5-methylfuran-2-carboxylic acid?

The synthesis typically involves coupling dimethylsulfamoyl chloride with 5-methylfuran-2-carboxylic acid derivatives under alkaline conditions (e.g., KCO or NaOH). Reaction optimization may include refluxing in polar aprotic solvents like DMF or THF. Post-synthesis purification methods include recrystallization or column chromatography to achieve >95% purity .

Q. How is the compound characterized after synthesis?

Structural confirmation relies on H and C NMR to verify the dimethylsulfamoyl group (δ ~3.0 ppm for N(CH)) and the furan-carboxylic acid moiety. HPLC under QC-SMD-TFA05 conditions (retention time: 1.63 minutes) ensures purity, while LCMS confirms molecular weight (e.g., m/z 598 [M+H]+ observed in related sulfamoyl compounds) .

Q. What analytical techniques are critical for assessing purity and stability?

Stability-indicating HPLC methods are essential, particularly under varying pH and temperature conditions. Mass spectrometry (MS) and thin-layer chromatography (TLC) are used to monitor degradation products. For aqueous solutions, buffered systems (pH 6–7) and storage at -20°C under inert gas are recommended to minimize hydrolysis .

Advanced Research Questions

Q. How can reaction yields be optimized during sulfamoylation of 5-methylfuran-2-carboxylic acid derivatives?

Screen bases (e.g., KCO vs. NaOH) and solvents (DMF vs. THF) to enhance nucleophilic substitution efficiency. Use a 1.2–1.5 molar excess of dimethylsulfamoyl chloride to drive the reaction to completion. Real-time monitoring via TLC or HPLC helps identify intermediate byproducts (e.g., unreacted starting material) .

Q. How to resolve contradictions in reported biological activity across studies?

Discrepancies may arise from stereochemical impurities or assay conditions. Perform dose-response curves across multiple cell lines (e.g., cancer vs. normal) and validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Ensure compound purity via orthogonal methods (NMR, HPLC-MS) before biological testing .

Q. What strategies mitigate instability in aqueous formulations of this compound?

Degradation is often pH-dependent. Use phosphate or citrate buffers (pH 6–7) to stabilize the sulfamoyl group. Lyophilization with cryoprotectants (e.g., trehalose) improves shelf life. Stability studies should track hydrolysis products (e.g., free carboxylic acid) via HPLC-MS .

Q. How does the dimethylsulfamoyl group influence biological target selectivity?

The sulfamoyl moiety may interact with enzymatic active sites (e.g., carbonic anhydrase or tyrosine kinases) through hydrogen bonding or hydrophobic interactions. Comparative studies with non-sulfamoylated analogs can isolate its contribution to binding affinity. Molecular docking simulations or X-ray crystallography provide mechanistic insights .

Methodological Notes

- Stereochemical Considerations : Ensure enantiomeric purity using chiral HPLC (e.g., Chiralpak AD-H column) to avoid confounding bioactivity results .

- Toxicity Profiling : Limited ecotoxicological data require stringent handling (gloves, fume hoods) and disposal per institutional guidelines .

- Data Reproducibility : Document reaction parameters (temperature, solvent purity, humidity) meticulously, as subtle variations can alter yields or byproduct profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.